Product packaging for Glycerol dehydrogenase(Cat. No.:CAS No. 9028-14-2)

Glycerol dehydrogenase

Cat. No.: B13390095
CAS No.: 9028-14-2
M. Wt: 187.8 g/mol
InChI Key: WKSDAFMSFHVKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Definition and Enzyme Classification (EC 1.1.1.6)

Glycerol (B35011) dehydrogenase, systematically named glycerol:NAD+ 2-oxidoreductase, is classified under the EC number 1.1.1.6. qmul.ac.ukexpasy.org This classification places it in the family of oxidoreductases, which are enzymes that catalyze the transfer of electrons from one molecule (the reductant, also known as the electron donor) to another (the oxidant, also known as the electron acceptor). wikipedia.org Specifically, GDH acts on the CH-OH group of the donor molecule with NAD+ or NADP+ as the acceptor. genome.jp Other names for this enzyme include glycerin dehydrogenase and NAD-linked glycerol dehydrogenase. qmul.ac.uk

Catalytic Overview: NAD+-Dependent Glycerol Oxidation to Dihydroxyacetone

The primary catalytic function of this compound is the NAD+-dependent oxidation of glycerol to produce dihydroxyacetone (also known as glycerone). qmul.ac.ukwikipedia.orgleadgenebio.com In this reversible reaction, glycerol is oxidized, and the coenzyme NAD+ is reduced to NADH, with the release of a proton (H+). qmul.ac.ukgenome.jp This process is a key step in the anaerobic metabolism of glycerol in many microorganisms. wikipedia.org The enzyme selectively oxidizes the C2 hydroxyl group of glycerol to form a ketone, rather than a terminal hydroxyl group which would result in an aldehyde. wikipedia.org

This reaction is fundamental for providing microorganisms with a way to utilize glycerol as a carbon and energy source, particularly under anaerobic conditions. prospecbio.com

ComponentRole in the Reaction
Glycerol Substrate (electron donor)
NAD+ Coenzyme (electron acceptor)
This compound (GDH) Enzyme (catalyst)
Dihydroxyacetone Product
NADH Reduced Coenzyme
H+ Proton

Fundamental Role in Glycerol Metabolism Research

This compound is a cornerstone in the study of glycerol metabolism. It represents the initial step in the oxidative pathway of glycerol utilization in various microorganisms, including bacteria like Klebsiella pneumoniae and Escherichia coli. nih.govnih.govtaylorandfrancis.com This pathway is crucial for the dismutation of glycerol, where it is converted into dihydroxyacetone, which is then phosphorylated to enter the central glycolytic pathway. nih.govkoreascience.kr

Research into GDH has been spurred by the increasing availability of crude glycerol as a byproduct of biodiesel production. wikipedia.org This has created interest in finding biotechnological applications for converting this surplus glycerol into value-added products. wikipedia.orgnih.gov Understanding the structure, function, and kinetics of GDH is essential for its application in industrial processes, such as the production of dihydroxyacetone, a valuable chemical in the cosmetic and pharmaceutical industries. leadgenebio.com Furthermore, studies on GDH from various organisms, such as the thermostable version from Bacillus stearothermophilus, provide insights into enzyme evolution, structure-function relationships, and mechanisms of catalysis within the broader family of polyol dehydrogenases. wikipedia.orgnih.govresearchgate.net

The enzyme's role is not limited to simple glycerol catabolism. In some organisms like Klebsiella pneumoniae, GDH has been shown to have a dual role, also participating in the formation of 2,3-butanediol (B46004), highlighting its metabolic versatility and potential for complex regulatory functions within the cell. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14B2O2 B13390095 Glycerol dehydrogenase CAS No. 9028-14-2

Properties

CAS No.

9028-14-2

Molecular Formula

C10H14B2O2

Molecular Weight

187.8 g/mol

InChI

InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2

InChI Key

WKSDAFMSFHVKON-UHFFFAOYSA-N

Canonical SMILES

[B]C=C1CC1CO.[B]C=C1CC1CO

physical_description

Light yellow powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Structural Biology of Glycerol Dehydrogenase

Primary Sequence and Subunit Composition

Glycerol (B35011) dehydrogenase is a homooctamer, meaning it is composed of eight identical protein subunits. wikipedia.org Each of these subunits, or protomers, is a single polypeptide chain. wikipedia.org For instance, the glycerol dehydrogenase from Bacillus stearothermophilus consists of subunits that are each 370 amino acids in length, with a corresponding molecular weight of approximately 39.5 to 42,000 Daltons. wikipedia.orgiucr.orgnih.gov The enzyme from Cellulomonas sp. also features eight identical subunits of about 42,000 Da each. sigmaaldrich.com

Overall Three-Dimensional Architecture

The monomeric subunit of this compound exhibits a well-defined three-dimensional structure characterized by distinct domains and conserved structural motifs. This intricate architecture creates the active site and is essential for substrate binding and catalysis.

Each subunit of this compound is organized into two distinct domains: an N-terminal domain and a C-terminal domain. nih.govwikipedia.orgplos.orgresearchgate.net The active site of the enzyme is located in a deep cleft formed between these two domains. nih.govwikipedia.orgplos.orgnih.govresearchgate.net The N-terminal domain of the B. stearothermophilus enzyme comprises residues 1-162, while the C-terminal domain consists of residues 163-370. wikipedia.org The C-terminal domain is primarily composed of α-helices that form bundles. nih.govplos.orgresearchgate.net

The N-terminal domain of this compound contains a classic Rossmann fold, a structural motif commonly found in nucleotide-binding proteins. nih.govwikipedia.orgplos.orgresearchgate.netnih.gov This fold is characterized by an arrangement of six parallel β-sheets and α-helices. nih.govplos.orgresearchgate.net Specifically, it often contains a (β-α-β-α-β)2 motif. nih.gov The Rossmann fold is integral to the binding of the NAD+ cofactor, with the nicotinamide (B372718) ring of NAD+ binding within the cleft that houses the active site. wikipedia.org

A notable feature of the this compound structure is a flexible β-hairpin located between the two domains. nih.govnih.govplos.orgresearchgate.netresearchgate.net This β-hairpin (specifically β7–8) exhibits significant dynamic conformational changes that are dependent on the binding of the cofactor NAD+. nih.govplos.orgresearchgate.netresearchgate.net Structural analyses, including molecular dynamics simulations, have revealed that the flexibility of this β-hairpin is reduced upon NAD+ binding. nih.govrcsb.org This change in flexibility is believed to contribute to the enzyme's catalytic efficiency and is important for its kinetic mechanism. nih.govnih.govplos.orgresearchgate.netrcsb.org

Quaternary Structure and Oligomerization

The individual subunits of this compound assemble into a larger, functional complex. This oligomerization is a key characteristic of the enzyme.

With few exceptions, this compound exists as a homo-octamer, an assembly of eight identical subunits. nih.govwikipedia.orgnih.govresearchgate.net This octameric configuration has been observed in GDH from various species, including E. coli and B. stearothermophilus, both in crystal structures and in solution. nih.goviucr.orgresearchgate.net The formation of the octamer involves three distinct interfaces per subunit, with one interface in the N-domain and two in the C-domain. nih.gov Recent structural analyses suggest that this octamerization plays a functional role by reducing the structural dynamics of the N-domain. nih.govnih.gov This stabilization helps to maintain a consistent distance between the cofactor and the substrate, which may increase the probability of the catalytic reaction occurring. nih.govnih.gov

Structural Dynamics within Oligomers

This compound typically exists as a homooctamer, an assembly of eight identical subunits. nih.govwikipedia.org This oligomeric state is not merely a structural feature but is integral to the enzyme's function. Structural analyses, including molecular dynamics simulations, have revealed that the formation of the octamer significantly reduces the structural dynamics of the N-terminal domain of each subunit. plos.org This stabilization is critical for catalysis as it helps to maintain a consistent and optimal distance between the bound cofactor (NAD+) and the glycerol substrate within the active site. plos.org

Active Site Architecture

The catalytic machinery of this compound is housed within a well-defined active site.

Cleft Location between Domains

Each monomer of this compound is composed of two distinct domains: an N-terminal domain and a C-terminal domain. wikipedia.org The active site is located in a deep cleft formed at the interface between these two domains. nih.govwikipedia.org This strategic location allows for the coordinated binding of both the cofactor and the substrate, bringing them into close proximity for the chemical reaction to occur. The N-terminal domain is primarily involved in binding the NAD+/NADH cofactor and features a Rossmann fold arrangement, which is a common structural motif for dinucleotide binding. researchgate.net The C-terminal domain, along with parts of the N-terminal domain, contributes to the formation of the substrate-binding pocket and houses the catalytic metal ion. researchgate.net

Catalytic Metal Ion Coordination (e.g., Zn2+)

A key feature of the this compound active site is the presence of a catalytic divalent metal ion, typically zinc (Zn2+). wikipedia.orgplos.org This zinc ion is essential for the enzyme's catalytic activity. nih.gov It is held in place through coordinate bonds with specific amino acid residues contributed by the protein chain. The coordination geometry is typically tetrahedral. wikipedia.org In Bacillus stearothermophilus, for instance, the Zn2+ ion is coordinated by the side chains of three amino acid residues—Asp173, His256, and His274—with the fourth coordination site being occupied by a water molecule. wikipedia.org This coordinated water molecule is thought to play a role in the catalytic mechanism. The specific residues involved in coordinating the catalytic zinc ion are highly conserved across different species, highlighting their critical importance for the enzyme's function.

OrganismCoordinating Residues
Bacillus stearothermophilusAsp173, His256, His274
Escherichia coliAsp171, His254, His271
Thermotoga maritimaAsp169, His252, His269

This table summarizes the amino acid residues responsible for coordinating the catalytic Zn2+ ion in the active site of this compound from different bacterial species. researchgate.net

Key Catalytic Residues and Their Roles (e.g., His255, Asp169, His252, His269)

The catalytic mechanism of this compound involves a concerted action of several key amino acid residues within the active site. The catalytic zinc ion, held in place by its coordinating residues (Asp169, His252, and His269 in Thermotoga maritima and their homologs in other species), plays a central role. ebi.ac.uk Its primary function is to act as a Lewis acid, polarizing the C2 hydroxyl group of the glycerol substrate to facilitate its deprotonation and form an alkoxide intermediate. nih.govwikipedia.org The zinc ion also stabilizes the negative charge of this intermediate. wikipedia.org

In addition to the zinc-coordinating residues, another key player is a histidine residue, such as His255 in T. maritima. ebi.ac.uk It is proposed that this histidine residue acts as a general base, activating a nearby water molecule which then abstracts a proton from the substrate's hydroxyl group. ebi.ac.uk The roles of the key catalytic residues are summarized below.

Residue (in T. maritima)Role in Catalysis
His255Acts as a general base, likely by activating a water molecule to abstract a proton from the glycerol substrate. ebi.ac.uk
Asp169Forms part of the catalytic zinc binding site, essential for positioning the Zn2+ ion for catalysis. ebi.ac.uk
His252Forms part of the catalytic zinc binding site, crucial for maintaining the coordination of the Zn2+ ion. ebi.ac.uk
His269Forms part of the catalytic zinc binding site, vital for the structural integrity of the active site and the function of the Zn2+ ion. ebi.ac.uk

This table outlines the proposed roles of key catalytic residues in the active site of this compound, with residue numbering based on the enzyme from Thermotoga maritima.

Ligand Binding Interactions

The catalytic activity of this compound is contingent upon the precise binding of its cofactor and substrate.

Cofactor Binding (NAD+/NADH)

This compound utilizes the nicotinamide adenine (B156593) dinucleotide (NAD+) as a cofactor, which is reduced to NADH during the oxidation of glycerol. nih.gov The binding of the cofactor occurs in an ordered fashion, with NAD+ binding to the enzyme before the glycerol substrate. plos.org The binding site for NAD+/NADH is located within the N-terminal domain, which, as mentioned earlier, adopts a Rossmann fold. nih.govwikipedia.org

Substrate Binding (Glycerol and Analogs)

The active site of this compound (GlyDH) is situated in a deep cleft between its N-terminal and C-terminal domains wikipedia.orgnih.gov. The binding of the primary substrate, glycerol, and its analogs is a highly specific process orchestrated by key residues and a catalytic zinc ion. Upon the initial binding of the cofactor NAD+, the glycerol substrate binds to the active site, where two of its adjacent hydroxyl groups form coordinated interactions with the zinc ion wikipedia.org. This interaction is crucial for the subsequent catalytic steps.

The substrate-binding site is composed of several key amino acid residues, including Asp123, His256, and His274, along with a water molecule wikipedia.org. In the GlyDH from Bacillus stearothermophilus, the catalytic zinc ion is tetrahedrally coordinated by Asp173, His256, His274, and a water molecule wikipedia.org. The O1 and O2 atoms of the bound glycerol molecule act as ligands for this zinc ion nih.gov. The orientation of glycerol within the active site is further stabilized by van der Waals and electrostatic interactions with the benzyl (B1604629) ring of Phe245 nih.gov.

This compound exhibits specificity for a range of diols, a characteristic that can be understood from its structure where both hydroxyls of the substrate interact with the enzyme-bound Zn2+ ion at the active site nih.govresearchgate.net. While glycerol is the primary substrate, the enzyme can also oxidize other similar molecules. For instance, GlyDH from Cellulomonas sp. shows high specificity for glycerol and 1,2-propanediol and can also oxidize glycerol-α-monochlorohydrin, ethylene (B1197577) glycol, and 2,3-butanediol (B46004) sorachim.comtoyobousa.com. Similarly, two different glycerol dehydrogenases from Klebsiella pneumoniae, DhaD and GldA, can catalyze the oxidation of glycerol, (2R,3R)-2,3-butanediol, and meso-2,3-butanediol nih.gov.

Table 1: Substrate Specificity of this compound from Various Organisms

Enzyme Source Substrates Oxidized
Cellulomonas sp. Glycerol, 1,2-propanediol, glycerol-α-monochlorohydrin, ethylene glycol, 2,3-butanediol sorachim.comtoyobousa.com
Klebsiella pneumoniae (DhaD and GldA) Glycerol, (2R,3R)-2,3-butanediol, meso-2,3-butanediol nih.gov
Bacillus stearothermophilus Glycerol and a range of other diols nih.govresearchgate.net

Ternary Complex Structure-Function Relationships

The catalytic activity of this compound is intrinsically linked to the formation of a ternary complex involving the enzyme, the NAD+ cofactor, and the glycerol substrate. Kinetic studies have established that GlyDH follows an ordered Bi-Bi kinetic mechanism, where the binding of NAD+ to the apoenzyme is the initial step, followed by the binding of glycerol, and the final step is the release of NADH plos.org.

The crystal structure of the ternary complex of GlyDH with both NAD+ and glycerol bound reveals critical structural arrangements for catalysis plos.org. The active site is located in the cleft between the two domains of the enzyme, and the catalytic zinc ion plays a pivotal role in stabilizing an alkoxide intermediate formed during the reaction nih.govrcsb.orgresearchgate.net. The glycerol molecule is positioned between the Zn2+ ion and the NAD+ cofactor nih.gov. The hydride transfer from the C2 of glycerol to the C4N atom of NAD+ is a key step in the oxidation of glycerol, with the typical distance for this transfer being approximately 2.6 Å plos.org.

Furthermore, the octameric structure of many glycerol dehydrogenases is significant for its function. Structural analyses of the E. coli GDH have revealed that this octamerization reduces the structural dynamics of the N-terminal domain. This reduction in movement helps to consistently maintain the optimal distance between the cofactor and the substrate required for catalysis, thereby increasing the probability of the enzymatic reaction plos.org.

Table 2: Key Interactions and Features in the this compound Ternary Complex

Component Function/Interaction Reference
NAD+ Binds first in an ordered Bi-Bi kinetic mechanism. plos.org
Glycerol Binds after NAD+, positioned between Zn2+ and NAD+. nih.gov
Zinc Ion (Zn2+) Coordinates with two adjacent hydroxyl groups of glycerol; stabilizes the alkoxide intermediate. wikipedia.orgnih.govrcsb.orgresearchgate.net
Flexible β-hairpin Flexibility is reduced upon NAD+ binding, aiding in cofactor binding and catalytic efficiency. researchgate.net
Octameric Structure Reduces the dynamics of the N-domain, maintaining optimal substrate-cofactor distance for catalysis. plos.org

Enzymatic Mechanism and Kinetic Analysis

Catalytic Reaction Mechanism

The catalytic mechanism of glycerol (B35011) dehydrogenase is comparable to that of other alcohol dehydrogenases and involves a series of coordinated steps within the enzyme's active site wikipedia.org. The process begins with the binding of the cofactor NAD+, followed by the substrate, glycerol. The reaction proceeds through the formation of a key intermediate and concludes with the sequential release of the products wikipedia.org.

A crucial step in the oxidation of glycerol is the transfer of a hydride ion from the C2 carbon of the glycerol substrate to the nicotinamide (B372718) ring of the NAD+ cofactor wikipedia.orgwikiwand.com. After the formation of an alkoxide intermediate, the excess electron density on the oxygen atom shifts to create a double bond with the C2 carbon wikipedia.org. This electronic rearrangement facilitates the removal of a hydride (a proton with two electrons) from the secondary carbon wikipedia.orgwikiwand.com. This hydride then acts as a nucleophile, directly attacking the NAD+ ring and resulting in its reduction to NADH wikipedia.orgwikiwand.com. This transfer is a defining feature of dehydrogenase enzymes wikipedia.org.

The catalytic cycle commences with the binding of NAD+ to the enzyme, followed by the glycerol substrate wikipedia.org. Glycerol binds to the active site, where two of its adjacent hydroxyl groups form coordinated interactions with a neighboring zinc ion wikipedia.org. The enzyme then facilitates a base-assisted deprotonation of the C2 hydroxyl group, leading to the formation of a negatively charged alkoxide intermediate wikipedia.org. The catalytic zinc ion plays a critical role in stabilizing the negative charge on this alkoxide intermediate wikipedia.orgresearchgate.netnih.gov. This stabilization is essential before the subsequent electronic shifts that lead to the formation of a double bond with the C2 carbon and the eventual hydride transfer wikipedia.org. While the precise base for the initial proton abstraction has not been definitively proven experimentally, a water molecule activated by a histidine residue has been suggested to fulfill this role researchgate.net. Engineering the active site, for instance at position 252 in Bacillus stearothermophilus GlyDH, can alter substrate scope and minimize product inhibition, highlighting the importance of specific residues in the catalytic process researchgate.netnih.gov.

Kinetic Studies and Models

Kinetic analyses of glycerol dehydrogenase have been instrumental in elucidating its reaction mechanism and the factors that regulate its activity. These studies typically involve measuring initial reaction velocities under varying substrate and product concentrations.

Kinetic studies support that this compound follows a compulsory ordered Bi-Bi reaction mechanism plos.org. In this model, the binding and release of substrates and products occur in a defined sequence. The cofactor, NAD+ (A), is the first substrate to bind to the free enzyme (E) plos.org. Subsequently, the second substrate, glycerol (B), binds to the enzyme-NAD+ complex, forming a ternary complex (EAB) plos.org.

After the chemical reaction and isomerization to an enzyme-product complex (EPQ), the first product, dihydroxyacetone (P), is released. The second product, the reduced cofactor NADH (Q), dissociates last, regenerating the free enzyme for the next reaction cycle plos.org. While random Bi-Bi mechanisms, where substrates can bind in any order, have been identified for other dehydrogenases like glycerol-3-phosphate dehydrogenase, the evidence for this compound points towards an ordered sequence nih.govnih.govnih.gov. The Ordered Bi-Bi mechanism is a common kinetic model for dehydrogenase enzymes researchgate.net.

Table 1: Steps in the Ordered Bi-Bi Mechanism of this compound

Step Reaction Description
1 E + A ⇌ EA Binding of the first substrate (NAD+) to the free enzyme.
2 EA + B ⇌ EAB Binding of the second substrate (glycerol) to the enzyme-NAD+ complex.
3 EAB ⇌ EPQ Isomerization of the enzyme-substrate complex to the enzyme-product complex.
4 EPQ ⇌ E + P + Q Release of the products (dihydroxyacetone, then NADH).

Data derived from Fang et al., 2014. plos.org

The activity of this compound is subject to inhibition by both its substrates and products, which is a common regulatory feature in enzyme kinetics plos.orgnih.gov. Product inhibition studies are crucial for confirming the kinetic mechanism. For this compound, NADH has been shown to be a competitive inhibitor with respect to NAD+, meaning it competes for the same binding site on the free enzyme google.com. This finding is consistent with the Ordered Bi-Bi mechanism where NAD+ binds first.

Furthermore, NADH acts as a non-competitive inhibitor against glycerol google.com. Dihydroxyacetone exhibits non-competitive inhibition against both NAD+ and glycerol google.com. A kinetic model for the enzyme from Klebsiella pneumoniae also incorporated noncompetitive product inhibition by dihydroxyacetone and competitive product inhibition by NADH plos.org. The presence of orthophosphate can also induce allosteric inhibition, changing the kinetic profile from a standard Michaelis-Menten model to a sigmoidal one google.com. These inhibition patterns provide insight into the regulatory properties of the enzyme and the sequence of events at the active site.

Table 2: Product Inhibition Patterns for this compound

Inhibitor Varied Substrate Inhibition Type
NADH NAD+ Competitive
NADH Glycerol Non-competitive
Dihydroxyacetone NAD+ Non-competitive
Dihydroxyacetone Glycerol Non-competitive

Data derived from McGregor et al., 1974 and Fang et al., 2014. plos.orggoogle.com

Table 3: List of Chemical Compounds

Compound Name
Adenosine 5'-diphosphate
Adenosine 5'-monophosphate
Dihydroxyacetone
Dihydroxyacetone phosphate (B84403)
Ethanol
Ethylene (B1197577) glycol
FAD
FADH2
Glucose
Glucose-6-phosphate
Glycerol
Glycerol-3-phosphate
Histidine
Manganese
NAD+
NADH
Orthophosphate
Pyruvate (B1213749)
Ribose 5-phosphate

Substrate Specificity and Promiscuity

This compound exhibits a degree of substrate promiscuity, meaning it can catalyze reactions with substrates other than its primary physiological substrate, glycerol. This characteristic is a subject of interest for its potential applications in biocatalysis and for understanding enzyme evolution nih.gov.

Specificity for Glycerol and 1,2-Propanediol

This compound from various sources, including Cellulomonas sp., demonstrates the highest specificity for glycerol and 1,2-propanediol toyobousa.comtoyobo.co.jpsorachim.com. The ability to efficiently oxidize 1,2-propanediol is a common feature among glycerol dehydrogenases and has been observed in the enzyme from Escherichia coli as well nih.gov.

Oxidation of Other Polyols (e.g., Ethylene Glycol, 2,3-Butanediol (B46004), Glycerol-α-monochlorohydrin)

The substrate range of this compound extends to other polyols. The enzyme from Cellulomonas sp. can oxidize glycerol-α-monochlorohydrin, ethylene glycol, and 2,3-butanediol toyobousa.comtoyobo.co.jpsorachim.com. Similarly, glycerol dehydrogenases from Klebsiella pneumoniae (both DhaD and GldA isoforms) and Serratia marcescens H30 are capable of catalyzing the interconversion of acetoin and 2,3-butanediol nih.govnih.gov. Specifically, they can act on (2R,3R)-2,3-butanediol and meso-2,3-butanediol, but not (2S,3S)-2,3-butanediol nih.govnih.gov. The oxidation of ethylene glycol by this compound has also been documented, although the efficiency may be lower compared to its primary substrates nih.govnih.govkarger.com.

Table 2: Relative Activity of Cellulomonas sp. This compound with Various Substrates

Substrate Relative Activity (%)
Glycerol 100
1,2-Propanediol 100
Glycerol-α-monochlorohydrin 61
Ethylene glycol 47

(Adapted from data for this compound from Cellulomonas sp.) toyobousa.com

Reduction of Dihydroxyacetone and Hydroxyacetone (B41140)

The reaction catalyzed by this compound is reversible. Therefore, the enzyme can catalyze the reduction of dihydroxyacetone to glycerol wikipedia.orgebi.ac.uknih.gov. This reverse reaction is a key step in glycerol metabolism in many organisms wikipedia.orgaklectures.comnih.gov. In Escherichia coli, the catalytic efficiency for the reduction of dihydroxyacetone is more than 100-fold higher than that for the oxidation of glycerol uniprot.org. The enzyme can also reduce hydroxyacetone (acetol) nih.gov.

Cofactor Specificity (NAD⁺ vs. NADP⁺)

This compound is generally specific for the cofactor nicotinamide adenine (B156593) dinucleotide (NAD⁺) for the oxidation of glycerol plos.orgwikipedia.orgebi.ac.uk. The enzyme from Cellulomonas sp. utilizes NAD⁺ as a cofactor toyobousa.comtoyobo.co.jp. Studies on mammalian enzymes have shown that the oxidation of ethylene glycol, a reaction also catalyzed by some glycerol dehydrogenases, requires NAD⁺, with NADP⁺ being ineffective karger.com. However, some glycerol dehydrogenases with a preference for NADPH have been identified in molds like Hypocrea jecorina, where they are involved in the reduction of dihydroxyacetone or glyceraldehyde nih.gov.

Influence of Environmental Factors on Activity

The catalytic activity of this compound is significantly influenced by environmental factors such as pH, temperature, and the presence of metal ions.

For the this compound from Cellulomonas sp., the optimal pH for the oxidative reaction is in the alkaline range, between 10.0 and 10.5 toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com. The enzyme from Escherichia coli also exhibits an optimal pH for glycerol oxidation between 9.5 and 10.0 uniprot.org. The enzyme is stable over a pH range of 7.5 to 10.5 when incubated at 25°C for 20 hours toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com.

The optimal temperature for the activity of Cellulomonas sp. This compound is 50°C toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com. It maintains thermal stability below 55°C when incubated at a pH of 7.5 for 15 minutes toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com. The enzyme from Serratia marcescens H30 shows an even higher optimal temperature of 60°C and retains over 60% of its maximum activity at 70°C nih.gov.

The activity of this compound can also be affected by the presence of various metal ions. The oxidative reaction of the Cellulomonas sp. enzyme is stimulated by monovalent cations such as K⁺ and NH₄⁺ toyobousa.comtoyobo.co.jpsorachim.com. However, its activity is inhibited by several heavy metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ toyobousa.comtoyobo.co.jpsorachim.comtribioscience.com. In contrast, the activity of the this compound from Serratia marcescens H30 is enhanced by Fe²⁺ for the oxidation of meso-2,3-butanediol and by Mn²⁺ for the reduction of acetoin nih.gov.

Table 3: Summary of Environmental Factors Influencing this compound Activity

Factor Organism Source Optimal Condition/Effect
pH Cellulomonas sp. 10.0 - 10.5 toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com
Escherichia coli 9.5 - 10.0 (oxidation) uniprot.org
Serratia marcescens H30 8.0 (reduction and oxidation) nih.gov
Temperature Cellulomonas sp. 50°C toyobousa.comtoyobo.co.jpsorachim.comtribioscience.comsigmaaldrich.com
Serratia marcescens H30 60°C nih.gov
Metal Ions Cellulomonas sp. Stimulated by K⁺, NH₄⁺; Inhibited by Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ toyobousa.comtoyobo.co.jpsorachim.comtribioscience.com

pH Dependence and Optimal pH

The activity of this compound is significantly dependent on the pH of its environment. The optimal pH for the oxidation of glycerol by this enzyme is typically in the alkaline range. For instance, the recombinant this compound from Thermotoga maritima (TmGlyDH) exhibits a pH optimum of 7.9 for glycerol oxidation at 50°C. nih.gov In contrast, the enzyme from Cellulomonas sp. shows a higher optimal pH range of 10.0 to 10.5. toyobousa.comsorachim.com

Interestingly, the this compound from Klebsiella pneumoniae (KpGlyDH) displays a dual maximal activity at pH 8.6 and pH 10.0. researchgate.net The pH profile for this enzyme was determined using various buffer systems, including ADA, HEPES, CHES, and CAPS, across a pH range of 6.0 to 11.0. researchgate.net For the reverse reaction, the reduction of dihydroxyacetone, the optimal pH is lower; for example, TmGlyDH shows a pH optimum of 6.0. nih.gov

The stability of the enzyme is also pH-dependent. This compound from Cellulomonas sp. maintains its stability in a pH range of 7.5 to 10.5 when incubated at 25°C for 20 hours. toyobousa.comsorachim.com

OrganismOptimal pH (Glycerol Oxidation)Optimal pH (Dihydroxyacetone Reduction)Reference
Thermotoga maritima7.96.0 nih.gov
Cellulomonas sp.10.0 - 10.5Not specified toyobousa.comsorachim.com
Klebsiella pneumoniae8.6 and 10.0 (dual optima)Not specified researchgate.net

Thermal Stability

This compound is known for its notable thermal stability, particularly in enzymes isolated from thermophilic organisms. The enzyme from Bacillus stearothermophilus has been a subject of study due to its thermostability. wikipedia.org Similarly, this compound from Thermotoga maritima is more thermostable than other glycerol dehydrogenases, retaining over 50% of its activity after 7 hours at 50°C. nih.gov This enzyme also displays a linear Arrhenius plot up to 80°C. nih.gov The enzyme from Cellulomonas sp. is reported to be stable below 55°C at a pH of 7.5 for 15 minutes. toyobousa.comsorachim.com

OrganismReported Thermal StabilityReference
Thermotoga maritima>50% activity after 7 hours at 50°C nih.gov
Cellulomonas sp.Stable below 55°C (pH 7.5, 15 min) toyobousa.comsorachim.com
Various species (non-thermophilic)Reported Tm of 60 to 80°C researchgate.net

Metal Ion Requirements and Effects

This compound is a metal-dependent enzyme, and its activity is influenced by the presence of various divalent metal ions. wikipedia.org The active site of this compound from Bacillus stearothermophilus contains a divalent cation, specifically a zinc ion (Zn²⁺), which is essential for its catalytic activity. wikipedia.orgresearchgate.netnih.govwikiwand.com This zinc ion is believed to play a role in stabilizing the alkoxide intermediate formed during the reaction. wikipedia.orgnih.gov

While Zn²⁺ is crucial for the activity of some glycerol dehydrogenases, other divalent cations can have varying effects, including activation and inhibition. For the enzyme from Aerobacter aerogenes, preincubation with Mn²⁺ was found to activate the enzyme, and no other divalent cation was found to have the same effect. bath.ac.uk Conversely, ions such as Co²⁺, Ni²⁺, Cu²⁺, and other heavy metal ions have been reported to inhibit the this compound from Cellulomonas sp. toyobousa.comsorachim.com

Metal IonEffectOrganismReference
Zn²⁺Required for activityBacillus stearothermophilus wikipedia.orgresearchgate.netnih.govwikiwand.com
Mn²⁺ActivatorAerobacter aerogenes bath.ac.uk
Ni²⁺InhibitorCellulomonas sp. toyobousa.comsorachim.com
Co²⁺InhibitorCellulomonas sp. toyobousa.comsorachim.com
Cu²⁺InhibitorCellulomonas sp. toyobousa.comsorachim.com
Fe²⁺Not specifiedNot specified

Monovalent Cation Stimulation

The activity of this compound can be stimulated by certain monovalent cations. The enzyme from Aerobacter aerogenes is activated by monovalent cations, with K⁺ and NH₄⁺ being more effective activators than Na⁺ or Li⁺. bath.ac.uk Similarly, the oxidative reaction of this compound from Cellulomonas sp. is stimulated by K⁺, NH₄⁺, and Rb⁺. toyobousa.comsorachim.com This activation by monovalent cations is a known characteristic of this enzyme from various sources. researchgate.net

Monovalent CationEffectOrganismReference
K⁺StimulatoryAerobacter aerogenes, Cellulomonas sp. toyobousa.comsorachim.combath.ac.uk
NH₄⁺StimulatoryAerobacter aerogenes, Cellulomonas sp. toyobousa.comsorachim.combath.ac.uk
Rb⁺StimulatoryCellulomonas sp. toyobousa.comsorachim.com

Genetic Basis and Molecular Biology of Glycerol Dehydrogenase

gldA Gene Identification and Cloning

The structural gene encoding glycerol (B35011) dehydrogenase, gldA, has been identified and cloned from a variety of microorganisms. In the model bacterium Escherichia coli, the gldA gene was mapped to the 89.2-minute position on the linkage map. nih.govnih.gov It was found to be cotransducible with, but not adjacent to, the glpFKX operon, which is responsible for glycerol uptake and phosphorylation. nih.gov The gldA gene from E. coli K-12 has been successfully amplified using colony PCR and cloned into expression vectors like pET-28a(+) for further study. nih.gov This process involves inserting the amplified gene fragment into the vector, which is then transformed into a suitable E. coli strain for protein expression and purification. nih.gov

The cloning of the gldA gene has not been limited to E. coli. Researchers have also isolated and expressed this gene from other bacteria, including thermophiles and species relevant to industrial biotechnology. For instance, the gldA gene from the thermophilic bacterium Thermoanaerobacterium thermosaccharolyticum DSM 571 was cloned and expressed in E. coli to characterize its properties at high temperatures. jmb.or.krjmb.or.kr Similarly, the gldA gene from Bacillus coagulans was amplified, cloned, and sequenced to investigate its role in the production of D-lactate. pnas.org These cloning studies are fundamental for producing recombinant glycerol dehydrogenase, enabling detailed biochemical characterization and exploration of its potential in industrial applications. nih.gov

Table 1: Identification and Cloning of the gldA Gene in Various Microorganisms

Organism Gene Name Cloning Vector Expression Host Reference(s)
Escherichia coli K-12 gldA pET-28a(+) E. coli BL21(DE3) nih.gov
Thermoanaerobacterium thermosaccharolyticum DSM 571 gldA (Tthe_1821) pET-20b E. coli TOP10, BL21(DE3) jmb.or.kr
Bacillus coagulans P4-102B gldA Not specified E. coli pnas.org
Geobacillus stearothermophilus gldA Not specified E. coli BL21 mdpi.com

Transcriptional Regulation and Expression Patterns

The expression of the gldA gene is tightly controlled by various regulatory mechanisms that respond to environmental cues and the metabolic state of the cell. In E. coli, gldA expression is notably induced by hydroxyacetone (B41140) during the stationary phase of growth. nih.gov In other bacteria, such as Streptococcus sanguinis, the regulation is more complex. asm.org Here, the gldA gene is encoded separately from the dihydroxyacetone (DHA) kinase operon (dhaKLM). asm.org Genetic analysis has shown that the expression of genes for glycerol metabolism is influenced by factors like the catabolite control protein A (CcpA) and the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS). asm.org Specifically, a mutation in the manL gene, which is part of the glucose-PTS, leads to increased expression of gldA. asm.org

In Bacillus coagulans, a significant increase in gldA expression was observed in an evolved strain, QZ19. pnas.org This high level of expression was attributed to the insertion of an 1,821 bp DNA fragment upstream of the gene, which likely introduced a strong promoter. pnas.org In eukaryotes, the regulation of the homologous glycerol-3-phosphate dehydrogenase (GPDH) gene involves different mechanisms. Studies on the mouse GPDH gene, Gdc-1, have revealed that its differential expression in various tissues is linked to the chromatin structure and DNA methylation patterns of its promoter region. nih.gov The promoter contains specific DNase I-hypersensitive sites that are present in tissues with high GPDH expression, like the liver, but absent in tissues where expression is low. nih.gov

Table 2: Transcriptional Regulators and Expression Conditions for this compound

Organism Gene Regulator/Condition Effect on Expression Reference(s)
Escherichia coli gldA Hydroxyacetone, stationary phase Induction nih.gov
Streptococcus sanguinis gldA Deletion of manL (glucose-PTS) Increased expression asm.org
Bacillus coagulans gldA Upstream insertion sequence High-level expression pnas.org
Mouse (Mus musculus) Gdc-1 (GPDH) Tissue-specific chromatin structure and methylation Differential regulation nih.gov

Genetic Diversity and Phylogeny

Phylogenetic analyses of this compound and its homologs, glycerol-3-phosphate dehydrogenases (GPDH), reveal a wide genetic diversity and complex evolutionary history across different domains of life. In bacteria, phylogenetic trees constructed using amino acid sequences, such as that of this compound from T. thermosaccharolyticum, place it within the family of metal-containing alcohol dehydrogenases. jmb.or.kr

Extensive phylogenetic studies have been conducted on the GPDH gene family in plants. In species like maize (Zea mays), wheat (Triticum aestivum), and cotton (Gossypium spp.), the GPDH genes are classified into distinct phylogenetic groups. plos.orgnotulaebotanicae.romdpi.com For example, a study in maize identified six ZmGPDH genes, which were categorized into three groups based on phylogenetic relationships with GPDHs from other plant species like Arabidopsis, rice, and sorghum. plos.org This grouping often corresponds with subcellular localization and gene structure, suggesting functional divergence following gene duplication events. notulaebotanicae.ro The close phylogenetic relationship between maize and sorghum GPDH genes indicates they likely arose before the divergence of these two lineages, pointing to a shared evolutionary origin. plos.org Gene duplication, particularly segmental and whole-genome duplication, has played a significant role in the expansion of the GPDH family in plants. notulaebotanicae.romdpi.com

Deeper evolutionary studies comparing G3PDH and the archaeal G1P dehydrogenase (G1PDH) suggest ancient origins and divergence. Phylogenetic analysis indicates that the last universal common ancestor likely possessed a G3P-lipid membrane, and that the archaeal lineage later acquired G1PDH, leading to the distinct membrane compositions seen in bacteria and archaea today. researchgate.net

Table 3: Phylogenetic Classification of Glycerol-3-Phosphate Dehydrogenase (GPDH) in Plants

Phylogenetic Group Species Example Key Characteristics Reference(s)
Group I Zea mays (ZmGPDH1, ZmGPDH2) Corresponds to GPDH cluster I in plants. plos.org
Group II Zea mays (ZmGPDH3, ZmGPDH4, ZmGPDH5) Corresponds to GPDH cluster II in plants. plos.org
Group III Zea mays (ZmGPDH6) FAD-dependent, distinct from NAD+-dependent GPDHs. plos.org
Group A (Wheat) Triticum aestivum Similar gene structure, typically 4 introns. notulaebotanicae.ro
Group C (Wheat) Triticum aestivum Similar gene structure, typically 5 introns. notulaebotanicae.ro

Sequence Homology and Conservation (e.g., GGG motif)

Sequence analysis of glycerol dehydrogenases from various organisms has identified highly conserved regions and motifs that are critical for the enzyme's structure and function, particularly for cofactor and substrate binding.

A notable conserved feature is the dinucleotide-binding motif. While many dehydrogenases contain a canonical Gly-x-Gly-x-x-Gly (GxGxxG) motif for binding NAD(P)+, some glycerol dehydrogenases possess variations. For example, the this compound from T. thermosaccharolyticum (TtGlyDH) features an atypical GGG motif. jmb.or.kr Molecular modeling and site-directed mutagenesis have confirmed that this motif, along with a specific arginine residue (Arg43), is related to dinucleotide binding. jmb.or.kr In maize, a putative FAD-binding motif (DVLVIGGGATGCGVALDAVTRGLRVGLVER) was identified in the ZmGPDH6 protein. plos.org

In addition to cofactor binding sites, specific amino acid residues involved in catalysis and metal ion coordination are also highly conserved. In TtGlyDH, three residues—Asp171, His254, and His271—are conserved and have been associated with binding the catalytic metal ion. jmb.or.krjmb.or.kr In E. coli GldA, structural studies suggest that the glycerol substrate is stabilized through interactions with the benzyl (B1604629) ring of Phenylalanine 245 (Phe245). nih.gov

Conservation is also observed in the non-coding regulatory regions of these genes. A comparison of the 5'-flanking regions of the mouse and human GPDH genes revealed two highly conserved domains within the promoter, indicating that the regulatory machinery for this gene has been preserved throughout evolution. nih.gov

Table 4: Conserved Sequence Motifs and Residues in this compound

Motif/Residue Enzyme/Organism Proposed Function Reference(s)
GGG motif TtGlyDH (T. thermosaccharolyticum) Atypical dinucleotide (cofactor) binding jmb.or.kr
DVLVIGGG... ZmGPDH6 (Zea mays) Putative FAD-binding plos.org
Asp171, His254, His271 TtGlyDH (T. thermosaccharolyticum) Metal ion binding jmb.or.krjmb.or.kr
Phe245 GldA (E. coli) Substrate stabilization nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
2,3-butanediol (B46004)
Acetoin
D-lactate
Dihydroxyacetone (DHA)
Dihydroxyacetone phosphate (B84403) (DHAP)
Glycerol
Glycerol-3-phosphate (G3P)
Glucose
Hydroxyacetone
Hydrogen peroxide
Pyruvate (B1213749)
Tryptophan
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
NADH (Nicotinamide adenine dinucleotide, reduced)
FAD (Flavin adenine dinucleotide)
phosphoenolpyruvate (B93156)
L-lactate

Metabolic Pathway Integration and Physiological Roles

Central Role in Oxidative Glycerol (B35011) Metabolism in Microorganisms

Glycerol dehydrogenase (GDH) is a key enzyme in the oxidative metabolism of glycerol in a wide array of microorganisms. nih.gov This enzyme initiates the oxidative pathway by catalyzing the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA). medchemexpress.comjmb.or.krnih.gov This initial step is crucial for microorganisms that utilize glycerol as a carbon and energy source. nih.govplos.org The reaction is the first in a two-step process that channels glycerol into the central carbon metabolism. jmb.or.krkoreascience.kr

The oxidative pathway involving this compound is one of two main routes for glycerol dissimilation in bacteria, the other being a phosphorylative pathway that begins with glycerol kinase. In many bacteria, the oxidative pathway is prominent under anaerobic conditions, while the phosphorylative pathway is more active aerobically. nih.gov However, the regulation and preference for each pathway can be complex and vary between species.

The product of the this compound reaction, dihydroxyacetone, is subsequently phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP), which is an intermediate in glycolysis. koreascience.krnih.gov This integration allows the carbon skeleton of glycerol to be used for both energy generation through glycolysis and the tricarboxylic acid (TCA) cycle, and for biosynthesis of cellular components. researchgate.netontosight.ai The NADH produced during the oxidation of glycerol by GDH is a significant product, providing reducing power for various cellular processes, including, in some organisms, the production of valuable biofuels like 1,3-propanediol (B51772) and 2,3-butanediol (B46004). nih.gov

Coupling with Dihydroxyacetone Kinase

The oxidative metabolism of glycerol initiated by this compound is tightly coupled with the subsequent action of dihydroxyacetone kinase (DhaK). nih.govpnas.org Following the oxidation of glycerol to dihydroxyacetone (DHA) by GDH, DhaK catalyzes the phosphorylation of DHA to form dihydroxyacetone phosphate (DHAP). ontosight.ainih.govmicrobiologyresearch.org This phosphorylation step is critical as it "traps" the carbon intermediate within the cell and prepares it for entry into central metabolic pathways. uomustansiriyah.edu.iq

Dihydroxyacetone kinases can be categorized based on their phosphoryl donor. Some are ATP-dependent, while others utilize a phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). asm.org In many bacteria, including Klebsiella pneumoniae and Enterococcus faecalis, the genes for this compound and the subunits of dihydroxyacetone kinase are located in the same operon, indicating a close functional and regulatory linkage. nih.govmicrobiologyresearch.org

The sequential action of this compound and dihydroxyacetone kinase provides a direct route for the entry of glycerol-derived carbon into glycolysis at the level of the triose phosphate, DHAP. pnas.org This coupling is essential for the efficient utilization of glycerol as a primary carbon source. In Escherichia coli, the flux through the glycolytic pathway during glycerol fermentation is almost exclusively controlled by the activities of this compound and dihydroxyacetone kinase. researchgate.net

A coupled enzyme assay, utilizing dihydroxyacetone kinase, is a common method for measuring the activity of this compound, highlighting the intimate functional relationship between these two enzymes. ontosight.ai

Anaerobic Glycerol Catabolism

This compound plays a pivotal role in the anaerobic catabolism of glycerol in many microorganisms. nih.govplos.orgwikipedia.org Under anaerobic conditions, in the absence of external electron acceptors like oxygen, some bacteria ferment glycerol. The initial step in this process is often the oxidation of glycerol to dihydroxyacetone by an NAD+-dependent this compound. nih.govuniprot.org

This oxidative step is part of a larger dismutation process where some of the glycerol is oxidized to generate NADH, while another portion is reduced to regenerate NAD+. nih.gov This redox balance is crucial for sustained anaerobic growth on glycerol. For instance, in Klebsiella pneumoniae, the NADH produced by this compound in the oxidative branch is utilized in the reductive branch for the synthesis of 1,3-propanediol. nih.gov

In Enterococcus faecalis, the pathway involving this compound (the GldA/DhaK pathway) is considered the primary route for anaerobic glycerol metabolism. nih.govmicrobiologyresearch.org However, some strains of E. faecalis require an external electron acceptor like fumarate (B1241708) to oxidize the NADH generated during anaerobic glycerol metabolism. asm.org Strains capable of fumarate-independent anaerobic growth on glycerol have been shown to upregulate the pyruvate (B1213749) formate-lyase and aldehyde/alcohol dehydrogenase genes to regenerate NAD+. asm.org

The ability to metabolize glycerol anaerobically is a significant metabolic advantage, allowing microorganisms to thrive in oxygen-depleted environments and utilize glycerol as a sole carbon and energy source. asm.org

Glycerol Metabolism in Diverse Organisms

The metabolic pathways involving this compound exhibit diversity across various microorganisms.

Escherichia coli In E. coli, this compound (encoded by gldA) is involved in the anaerobic utilization of glycerol. uniprot.orgresearchgate.net While the primary respiratory pathway for glycerol involves glycerol kinase and glycerol-3-phosphate dehydrogenase, the GldA-mediated pathway allows for glycerol fermentation in the absence of external electron acceptors. asm.orgresearchgate.net GldA catalyzes the conversion of glycerol to dihydroxyacetone, which is then phosphorylated by dihydroxyacetone kinase. researchgate.net Overexpression of both gldA and the dihydroxyacetone kinase genes (dhaKLM) has been shown to significantly increase glycerol utilization and the production of fermentation products like ethanol. researchgate.net

Klebsiella pneumoniae Klebsiella pneumoniae is highly efficient at utilizing glycerol and possesses two genes, dhaD and gldA, that encode for this compound. nih.govjmb.or.krnih.gov The DhaD enzyme is highly induced by glycerol and plays a dual role in both glycerol metabolism and the formation of 2,3-butanediol. nih.govnih.gov This dual functionality is physiologically important for balancing the intracellular NADH/NAD+ ratio, preventing acidification, and storing carbon and energy, especially during growth on glycerol. nih.govnih.gov The this compound-initiated oxidative pathway is coupled with a reductive pathway to produce 1,3-propanediol, representing a classic example of glycerol dismutation. nih.gov

Bacillus stearothermophilus The this compound from the thermophile Bacillus stearothermophilus has been extensively studied due to its stability. wikipedia.org The enzyme is a homooctamer that requires a zinc ion for catalytic activity. nih.govresearchgate.netrcsb.org It catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone, enabling the organism to use glycerol as a carbon source. uniprot.org The enzyme can also act on other diols as substrates. uniprot.org

Enterococcus faecalis Enterococcus faecalis possesses two pathways for glycerol dissimilation. nih.govmicrobiologyresearch.org The GldA/DhaK pathway, initiated by this compound, is particularly important for anaerobic glycerol metabolism. nih.govmicrobiologyresearch.orgresearchgate.net The genes for this pathway are typically organized in an operon. microbiologyresearch.org Under aerobic conditions, the activity of this pathway is dependent on NADH oxidase to regenerate NAD+. microbiologyresearch.org The ability to metabolize glycerol is considered an important trait for the survival and adaptation of E. faecalis in various environments, including the host gastrointestinal tract. nih.govplos.org

Yeasts In the yeast Saccharomyces cerevisiae, glycerol metabolism primarily proceeds through a phosphorylative pathway involving glycerol kinase and a mitochondrial FAD-dependent glycerol-3-phosphate dehydrogenase. oup.com However, an alternative pathway involving an NAD+-dependent this compound and a dihydroxyacetone kinase also exists, though it is considered to be of lesser importance for growth on glycerol in this species. oup.com Other yeasts, such as Hansenula polymorpha, utilize an oxidative pathway where glycerol is first oxidized by this compound, and this enzyme is induced by both glycerol and methanol. tandfonline.com The diversity in glycerol metabolic pathways among yeasts reflects their adaptation to different ecological niches and metabolic capabilities. tandfonline.com

Interplay with Other Carbon Metabolism Pathways

The glycerol metabolic pathway initiated by this compound is intricately connected with central carbon metabolism, particularly glycolysis and gluconeogenesis.

Glycolysis The product of the coupled this compound and dihydroxyacetone kinase reactions is dihydroxyacetone phosphate (DHAP). koreascience.krpnas.org DHAP is a key intermediate in the glycolytic pathway. pnas.orguomustansiriyah.edu.iq This allows the carbon from glycerol to be readily channeled into the lower part of glycolysis for the production of pyruvate, ATP, and NADH. uomustansiriyah.edu.iqasm.org Pyruvate can then be further metabolized through various fermentation pathways or enter the tricarboxylic acid (TCA) cycle for complete oxidation. uomustansiriyah.edu.iq In this manner, glycerol serves as an effective carbon and energy source, feeding directly into one of the most fundamental metabolic pathways. researchgate.net

Gluconeogenesis Conversely, DHAP can also be a substrate for gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. jumedicine.comnih.gov Glycerol is a major gluconeogenic substrate in many organisms. jumedicine.com After its conversion to DHAP via the this compound and dihydroxyacetone kinase pathway (or the glycerol kinase pathway), DHAP can be converted to glyceraldehyde-3-phosphate and then upstream through the reversible reactions of glycolysis to form glucose-6-phosphate, which can then be converted to glucose. jumedicine.comnih.gov This interplay is crucial for maintaining glucose homeostasis in organisms and for providing precursors for biosynthetic pathways that require hexose (B10828440) phosphates. In some organisms, the direction of carbon flow between glycolysis and gluconeogenesis is tightly regulated to meet the metabolic needs of the cell. plos.org

Physiological Significance in Microbial Growth and Adaptation

The presence and activity of this compound have significant physiological implications for microbial growth, survival, and adaptation in various environments.

The primary role of this pathway is to enable the utilization of glycerol as a carbon and energy source, which is particularly advantageous given that glycerol is a readily available and energy-rich compound, for instance, as a byproduct of biodiesel production. nih.govnih.gov The ability to metabolize glycerol allows microbes to thrive in niches where other carbon sources may be scarce. nih.gov

A key physiological function tied to this compound activity is the maintenance of intracellular redox balance. nih.govnih.gov The oxidation of glycerol to dihydroxyacetone produces NADH. nih.gov In some bacteria, such as Klebsiella pneumoniae, this NADH production is balanced by its consumption in a parallel reductive pathway, for example, to produce 2,3-butanediol or 1,3-propanediol. nih.govnih.gov This prevents the accumulation of excess reducing equivalents and allows for the regeneration of NAD+, which is essential for continued glycolysis and other metabolic processes. nih.gov This redox balancing act is critical for adaptation to anaerobic conditions. nih.gov

In pathogenic bacteria like Enterococcus faecalis and Pseudomonas aeruginosa, glycerol metabolism has been linked to virulence and adaptation within a host. nih.govplos.orgasm.orgnih.gov The ability to utilize glycerol, which can be available in host environments like the gut or the lungs, can contribute to the pathogen's ability to colonize and persist. plos.orgasm.orgnih.gov Consequently, enzymes in the glycerol metabolic pathway, including dehydrogenases, are being investigated as potential targets for antimicrobial therapies. asm.orgnih.gov

Interactive Data Tables

Table 1: Organism-Specific Roles of this compound

Organism Key Role of this compound Pathway Relevant Gene(s) Primary Metabolic Condition Reference(s)
Escherichia coli Anaerobic fermentation of glycerol gldA Anaerobic uniprot.org, researchgate.net
Klebsiella pneumoniae Glycerol dismutation, redox balance, 2,3-butanediol formation dhaD, gldA Anaerobic/Aerobic nih.gov, nih.gov
Bacillus stearothermophilus Thermostable oxidation of glycerol gldA Not specified wikipedia.org, uniprot.org
Enterococcus faecalis Anaerobic glycerol catabolism gldA Anaerobic microbiologyresearch.org, nih.gov
Saccharomyces cerevisiae Minor alternative pathway for glycerol catabolism Not specified Aerobic oup.com

Table 2: Products and Intermediates of the this compound Pathway

Starting Substrate Enzyme Product Subsequent Enzyme Final Product of Coupling Central Pathway Entry Point Reference(s)
Glycerol This compound (GDH) Dihydroxyacetone (DHA) Dihydroxyacetone Kinase (DhaK) Dihydroxyacetone Phosphate (DHAP) Glycolysis/Gluconeogenesis koreascience.kr, pnas.org

Compound Names Mentioned in the Article

Protein Engineering and Rational Design of Glycerol Dehydrogenase

Strategies for Modifying Catalytic Properties

Modifying the catalytic properties of glycerol (B35011) dehydrogenase is crucial for its application in converting glycerol and other polyols into valuable chemicals. nih.gov Strategies to achieve this range from broad, evolution-mimicking approaches to highly specific, structure-guided modifications.

Directed evolution is a powerful strategy for generating proteins with novel or enhanced properties without requiring detailed knowledge of the enzyme's structure or mechanism. wikipedia.org A key technique within this strategy is DNA shuffling, also known as molecular breeding, which involves the in vitro random recombination of homologous gene fragments to create a large library of mutant genes. wikipedia.orgcreative-biostructure.com This method can rapidly increase the diversity of a gene pool, allowing for the selection of enzymes with desired traits. wikipedia.org

The process typically involves:

Generating a pool of related genes, for instance, from different microorganisms.

Fragmenting these parent genes, often using the enzyme DNase I. youtube.com

Reassembling the fragments through repeated cycles of denaturation, annealing, and extension, which allows fragments from different parent genes to prime each other, leading to recombination. creative-biostructure.comyoutube.com

Amplifying the full-length shuffled genes via PCR.

Screening the resulting library of mutant enzymes for improved performance.

A practical application of this technique was demonstrated in a study aimed at enhancing the catalytic activity of GlyDH towards 1,3-butanediol (B41344) (1,3-BDO). researchgate.netnih.gov Researchers shuffled three GlyDH genes (gldA) from Escherichia coli K-12, Salmonella enterica, and Klebsiella pneumoniae. researchgate.netnih.gov This created a random mutagenesis library from which four chimeric enzymes were selected, showing up to a 2.6-fold improvement in activity towards 1,3-BDO compared to the wild-type enzymes. researchgate.netnih.gov

Site-directed mutagenesis is a precise technique used to introduce specific amino acid substitutions at defined positions within a protein. nih.gov This method is particularly useful when researchers have a hypothesis about the function of specific residues, often informed by structural data or sequence alignments. nih.govsoton.ac.uk By changing a single amino acid, it is possible to significantly alter an enzyme's catalytic efficiency, substrate affinity, or stability. nih.gov

In the aforementioned study on improving GlyDH activity for 1,3-BDO, site-directed mutagenesis was used as a follow-up to DNA shuffling to achieve further enhancements. researchgate.netnih.gov Based on a homology model, the residue Asp121 was predicted to influence substrate binding. researchgate.netnih.gov Mutating this residue to Alanine (Asp121Ala) and combining it with the mutations obtained from DNA shuffling resulted in a final mutant enzyme with a Vmax value of 126.6 U/mg, representing a 26-fold increase in activity compared to the wild-type GlyDH from E. coli. researchgate.netnih.gov

Kinetic Parameters of Wild-Type and Mutant Glycerol Dehydrogenases for 1,3-Butanediol
EnzymeMutation(s)Vmax (U/mg)Km (mM)Fold Increase in Vmax
WT GlyDH-ECWild-Type4.8152.41.0
Mutant M4From DNA Shuffling12.6112.62.6
Mutant M5Asp121Ala101.9114.221.2
Mutant M6Combined M4 + M5126.6105.726.4

This table summarizes the significant enhancement in the maximum reaction velocity (Vmax) of Glycerol Dehydrogenase from E. coli (GlyDH-EC) towards 1,3-butanediol through DNA shuffling and site-directed mutagenesis. Data sourced from Zhang et al. (2010). researchgate.netnih.gov

Rational design leverages detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. researchgate.netresearchgate.net The availability of crystal structures is pivotal for this approach, allowing scientists to visualize the active site, substrate binding pocket, and key amino acid residues involved in catalysis. researchgate.netnih.govnih.gov

The crystal structure of Bacillus stearothermophilus GlyDH, for example, reveals that the active site is located in a cleft between the enzyme's two domains and contains a catalytic zinc ion that stabilizes the substrate. researchgate.netnih.gov Such structural insights are invaluable for predicting which mutations might lead to desired changes in function. researchgate.net

The enhancement of GlyDH activity towards 1,3-BDO is a clear example of rational design. researchgate.net By using a homology model of the E. coli GlyDH structure, researchers were able to identify Asp121 as a key residue influencing the binding of the non-natural substrate. researchgate.netnih.gov The subsequent site-directed mutagenesis of this residue was a direct result of this structure-based prediction. researchgate.netnih.gov Similarly, swapping entire subunits or domains between different enzymes, based on structural modeling, has been used to improve the properties of glycerol dehydratases, a related class of enzymes. researchgate.net

Enhancement of Substrate Scope and Specificity

A major goal of protein engineering is to adapt enzymes to recognize and act upon non-natural substrates, thereby expanding their utility in chemical synthesis. nih.gov For GlyDH, this involves modifying the active site to accommodate molecules other than its native substrate, glycerol, and to control the stereochemical outcome of the reaction. nih.gov

While naturally occurring GlyDH has very low activity towards substrates other than glycerol, protein engineering has successfully broadened its substrate scope. nih.gov

1,3-Butanediol: As detailed previously, a combination of directed evolution and rational design transformed GlyDH into an efficient catalyst for the oxidation of 1,3-butanediol to 4-hydroxy-2-butanone, an important pharmaceutical intermediate. researchgate.netnih.gov The final engineered enzyme exhibited a 26-fold increase in activity for this non-natural substrate. researchgate.netnih.gov

Alkyl/Aryl Glyceryl Monoethers: In another study, GlyDH from Bacillus stearothermophilus (BsGlyDH) was engineered to catalyze the oxidation of bulky alkyl and aryl glyceryl monoethers. nih.gov The wild-type enzyme has negligible activity on these larger molecules. nih.gov Through structure-guided mutagenesis, the residue Leucine 252 (L252) was identified as a key determinant for accepting substrates larger than glycerol. nih.gov The mutation L252A was found to sculpt the active site, allowing it to productively bind 3-monoalkyl glycerols. nih.gov This single mutation dramatically increased the enzyme's catalytic efficiency (kcat) towards 3-ethoxypropan-1,2-diol by 163-fold, resulting in a specific activity comparable to that of the wild-type enzyme with its natural substrate, glycerol. rsc.org

Kinetic Parameters of Wild-Type and Mutant BsGlyDH
EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹M⁻¹)
WT BsGlyDHGlycerol49.0 ± 2.05.8 ± 0.68448
WT BsGlyDH3-ethoxypropan-1,2-diol0.3 ± 0.0115.0 ± 1.020
BsGlyDH L252A3-ethoxypropan-1,2-diol49.0 ± 2.04.0 ± 0.412250

This table illustrates the successful engineering of Bacillus stearothermophilus this compound (BsGlyDH) to enhance its activity towards a non-natural substrate. The L252A mutation significantly improved the catalytic efficiency for 3-ethoxypropan-1,2-diol. Data sourced from Iglesias-Fernández et al. (2017). nih.govrsc.org

Enantioselectivity, the ability of an enzyme to preferentially produce one of two enantiomers (mirror-image isomers) of a chiral product, is a highly valued trait in biocatalysis, especially for pharmaceutical synthesis. rsc.orgrsc.org Engineering this property involves subtle modifications to the enzyme's active site to precisely control the orientation of the substrate during the reaction. qub.ac.uk

The engineered BsGlyDH that acts on alkyl/aryl glyceryl monoethers also demonstrates excellent enantioselectivity. nih.gov The enzyme was found to be highly selective for the oxidation of S-isomers, achieving an enantiomeric excess (ee) of over 99%. nih.gov This allows for the kinetic resolution of racemic mixtures of glycerol ethers, yielding the corresponding 3-alkoxy/aryloxy-1-hydroxyacetones and the unreacted (R)-3-alkoxy/aryloxy-propan-1,2-diol in high optical purity. nih.govrsc.org Computational studies, including QM/MM (Quantum Mechanics/Molecular Mechanics) analysis, helped to decipher the key roles of active site residues in the catalytic mechanism and the origin of this high enantioselectivity. nih.gov Such insights into how substrate binding orientation dictates the stereochemical outcome are crucial for the rational engineering of enzymes to produce specific, desired stereoisomers. rsc.orgqub.ac.uk

Improved Enzyme Stability and Cofactor Regeneration

The industrial application of this compound (GlyDH) is often hindered by its limited stability under operational conditions and the high cost of the requisite nicotinamide (B372718) cofactors (NAD⁺/NADH or NADP⁺/NADPH). Consequently, significant research efforts in protein engineering and rational design have been directed towards enhancing the enzyme's stability and developing efficient cofactor regeneration systems.

Enzyme Stability Enhancement

Strategies to improve the stability of this compound often involve rational design and immobilization techniques. Rational design focuses on identifying and modifying specific amino acid residues to increase the enzyme's resistance to denaturation by factors such as temperature and pH.

For instance, the stability of glycerol dehydratase (GDHt), a related enzyme, has been significantly improved through rational design. By creating hybrid enzymes through swapping the α and β-γ subunit genes from different microbial sources (Citrobacter freundii and Klebsiella pneumoniae), researchers achieved a 2–5 times increase in both pH and thermal stability compared to the wild-type enzyme from K. pneumoniae. researchgate.net This approach highlights the potential of subunit engineering to enhance enzyme robustness.

Another strategy involves immobilization, which can protect the enzyme from the bulk reaction environment and prevent aggregation. Immobilization of GlyDH on magnetic nanoparticles has been shown to enhance both pH stability and temperature tolerance. researchgate.net Furthermore, crosslinking the immobilized enzyme with agents like glutaraldehyde (B144438) can provide additional rigidity and stability. One study demonstrated that an uncrosslinked immobilized E. coli GlyDH lost all activity after 25 days, whereas a crosslinked version retained 50% of its activity over the same period. researchgate.net

The table below summarizes findings from studies on improving the stability of dehydrogenases, including those acting on glycerol or its derivatives.

EnzymeModification StrategyImprovementReference
Glycerol Dehydratase (Klebsiella pneumoniae)Gene swapping of subunits2–5 times increase in pH and thermal stability researchgate.net
This compound (E. coli)Immobilization and crosslinkingRetained 50% activity after 25 days vs. 0% for uncrosslinked researchgate.net
This compound and NADH OxidaseImmobilization on magnetic nanoparticlesEnhanced pH stability and temperature tolerance researchgate.net
Alcohol Dehydrogenase (Clostridium beijerinckii)Computational design (6 mutations)Half-life of 4.9 hours at 60 °C nih.gov

Cofactor Regeneration Strategies

The stoichiometric use of expensive nicotinamide cofactors is a major economic barrier to the large-scale application of this compound. researchgate.net To overcome this, various cofactor regeneration systems have been developed. These systems can be broadly categorized as enzyme-coupled, substrate-coupled, or electrochemical/photochemical/chemical methods. hw.ac.uk

The most common and industrially relevant approach is the enzyme-coupled system, where a second enzyme is used to regenerate the cofactor in a cyclic process. hw.ac.uk For the oxidation of glycerol to dihydroxyacetone by GlyDH, which reduces NAD⁺ to NADH, an NADH oxidase (NOX) is often paired with it. The NOX then re-oxidizes the NADH to NAD⁺, allowing the cycle to continue. This system has been successfully implemented using immobilized GlyDH and NOX, significantly increasing the yield of dihydroxyacetone. researchgate.net

Another effective enzyme-coupled strategy involves using a different dehydrogenase. For example, glucose dehydrogenase (GDH) can be used to regenerate NADPH from NADP⁺ by oxidizing glucose. nih.gov Similarly, formate (B1220265) dehydrogenase (FDH) is widely used for its ability to regenerate NADH from NAD⁺ by oxidizing formate to carbon dioxide, which is an innocuous byproduct. hw.ac.uknih.gov

Whole-cell biocatalysts offer an alternative approach, where the cofactor regeneration machinery of the cell is harnessed. A study developed a permeabilized Escherichia coli system for NAD(P)H regeneration using glycerol as an economical substrate. jmb.or.krnih.gov By engineering the metabolic pathways, specifically by overexpressing NAD(P)⁺-dependent glycerol-3-phosphate dehydrogenase and deleting competing pathways, the cells could efficiently regenerate both NADH and NADPH. jmb.or.krnih.gov

The table below outlines various enzymatic systems for cofactor regeneration relevant to dehydrogenase-catalyzed reactions.

Regeneration SystemKey EnzymesSacrificial SubstrateRegenerated CofactorReference
Coupled EnzymeThis compound, NADH OxidaseOxygenNAD⁺ researchgate.net
Coupled EnzymeKetone Reductase, Glucose DehydrogenaseGlucoseNADPH nih.gov
Coupled EnzymeFormate DehydrogenaseFormateNAD⁺/NADP⁺ hw.ac.uknih.gov
Whole-Cell BiocatalystNAD(P)⁺-dependent Glycerol-3-Phosphate DehydrogenaseGlycerolNAD(P)H jmb.or.krnih.gov

Through these protein engineering and rational design strategies, the stability of this compound has been markedly improved, and efficient cofactor regeneration systems have been established, moving the enzyme closer to viable, large-scale industrial applications.

Advanced Methodologies in Glycerol Dehydrogenase Research

Structural Determination Techniques

Understanding the three-dimensional architecture of glycerol (B35011) dehydrogenase is fundamental to elucidating its catalytic mechanism and substrate specificity. X-ray crystallography and molecular dynamics simulations have been pivotal in revealing the structural intricacies of this enzyme.

X-ray crystallography has been instrumental in determining the high-resolution structures of glycerol dehydrogenase from various organisms, providing a static snapshot of the enzyme's conformation. These studies have revealed a conserved structural fold, typically a homooctamer, with each subunit comprising an N-terminal and a C-terminal domain that form the active site cleft. creative-enzymes.com The active site contains a binding site for the NAD⁺ cofactor and a substrate-binding pocket, often coordinated by a metal ion, typically zinc. nih.govresearchgate.net

Crystallographic studies have successfully captured GDH in different states: the apoenzyme form, in complex with its cofactor NAD⁺, and bound to its substrate glycerol or substrate analogues. researchgate.netrcsb.orgrcsb.org For instance, the crystal structure of Escherichia coli GDH has been solved in the presence of NAD⁺ and a substrate analogue, shedding light on the ordered Bi-Bi kinetic mechanism. researchgate.netrcsb.org Similarly, the structure of GDH from Serratia was determined at a 1.90 Å resolution, revealing two glycerol molecules, two zinc ions, and a sodium ion per monomer. nih.gov The structure of Klebsiella pneumoniae GlyDH (KpGlyDH) has been resolved at 2.1 Å in both the absence and presence of NAD⁺. koreascience.kr

The process often involves recombinant expression of the enzyme, followed by purification and crystallization. For example, GDH from the human pathogen Salmonella enterica serovar Typhimurium was overexpressed in E. coli, and its crystals were obtained using the sitting-drop vapor-diffusion method. iucr.orgnih.gov These crystals diffracted to a resolution of 3.5 Å using synchrotron radiation. iucr.orgnih.gov

Interactive Table: Selected X-ray Crystal Structures of this compound

While X-ray crystallography provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and functional motions of this compound. MD simulations have been employed to investigate the structural dynamics of GDH from organisms like Escherichia coli and Leishmania mexicana. researchgate.netnih.gov

A key finding from these simulations is the presence of a flexible β-hairpin structure within the enzyme. researchgate.netplos.org Studies on E. coli GDH have shown that the flexibility of this β-hairpin is reduced upon the binding of NAD⁺, which is a crucial step in the ordered kinetic mechanism. researchgate.netrcsb.org This altered flexibility is believed to contribute to cofactor binding and catalytic efficiency. researchgate.net

MD simulations have also been used to explore the impact of the enzyme's oligomeric state on its function. For E. coli GDH, simulations revealed that the octameric form reduces the structural dynamics of the N-domain compared to the monomeric form. plos.orgnih.gov This stabilization is thought to maintain a more consistent distance between the bound cofactor and substrate, potentially enhancing the catalytic reaction. plos.orgnih.gov Furthermore, simulations of the Leishmania mexicana GPDH have been used to analyze the conformational changes induced by the binding of its cofactor (NADH) and substrate (dihydroxyacetone phosphate), providing insights into the induced-fit mechanism. nih.gov

Biochemical Characterization Techniques

A suite of biochemical techniques is essential for characterizing the enzymatic activity and ligand-binding properties of this compound. These methods provide quantitative data on the enzyme's catalytic efficiency and its interactions with substrates, cofactors, and inhibitors.

The most common method for measuring this compound activity is the spectrophotometric enzyme assay. creative-enzymes.com This assay is based on monitoring the change in absorbance that accompanies the reduction of the cofactor NAD⁺ to NADH. The formation of NADH is detected by an increase in absorbance at a wavelength of 340 nm. sigmaaldrich.comworthington-biochem.com

The assay is typically performed in a buffered solution at an optimal pH, which for the oxidation of glycerol is often alkaline, around pH 10.0-11.0. sigmaaldrich.comworthington-biochem.com The reaction mixture contains glycerol as the substrate and NAD⁺ as the cofactor. worthington-biochem.com The rate of the reaction is determined from the initial linear portion of the absorbance increase over time. One unit of enzyme activity is generally defined as the amount of enzyme that catalyzes the formation of one micromole of NADH per minute under specified conditions of temperature and pH. sigmaaldrich.com These assays are crucial for determining the enzyme's specific activity and for its characterization during purification. A coupled-enzyme assay using aldehyde dehydrogenase has also been developed for sensitive detection of glycerol dehydratase activity, which also monitors NADH production at 340 nm. nih.govresearchgate.net

Fluorescence spectroscopy is a powerful technique for studying the binding of ligands, such as cofactors and substrates, to this compound. This method can utilize the intrinsic fluorescence of the protein, primarily from tryptophan residues, or extrinsic fluorescent probes. researchgate.net

Changes in the intrinsic fluorescence of GDH upon ligand binding can be used to determine the dissociation constants (Kd) for these ligands. For example, the binding of NAD⁺, NADH, and the substrate dihydroxyacetone to E. coli GldA causes a decrease in the enzyme's intrinsic fluorescence, allowing for the calculation of their respective dissociation constants. researchgate.net Similarly, the interaction between NADH and both the metallo- and metal-depleted forms of GDH from Bacillus stearothermophilus has been studied by monitoring changes in fluorescence emission at 430 nm. nih.govnih.gov The addition of Zn²⁺ to the binary complex of the metal-depleted enzyme and NADH results in a significant increase in fluorescence, which has been used to determine the kinetics of metal ion binding. nih.gov Chemical modification with reagents like pyridoxal (B1214274) 5'-phosphate (PLP) and o-phthalaldehyde (B127526) (OPA) followed by fluorescence spectroscopy has also been used to identify key lysine (B10760008) residues in or near the coenzyme binding site of Enterobacter aerogenes GlDH. tandfonline.com

Determining the kinetic parameters of this compound is essential for understanding its catalytic efficiency and substrate preference. These parameters include the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). These are typically determined by measuring the initial reaction rates at varying substrate and cofactor concentrations and fitting the data to the Michaelis-Menten equation. jmb.or.kr

Studies on GDH from various sources have reported a wide range of kinetic values. For example, the GDH from Klebsiella pneumoniae (KpGlyDH) exhibits a high kcat/Km value for glycerol, which is significantly higher than for other polyol substrates like ethylene (B1197577) glycol and 2,3-butanediol (B46004). jmb.or.krsemanticscholar.org The enzyme from Thermoanaerobacterium thermosaccharolyticum showed a preference for the reduction of dihydroxyacetone over the oxidation of glycerol. jmb.or.kr

Dissociation constants (Ki) for inhibitors can also be determined through kinetic studies. For instance, product inhibition studies with the GDH from Candida valida showed that NADH is a competitive inhibitor with respect to NAD⁺. scispace.com In some cases, dissociation constants determined from fluorescence spectroscopy have been shown to be comparable to the Km values obtained from kinetic measurements, providing a consistent picture of ligand binding and enzyme catalysis. researchgate.net

Interactive Table: Kinetic Parameters of this compound from Various Organisms

Computational Approaches

Computational studies have become indispensable in elucidating the intricate details of enzyme function at a molecular level. For this compound, these approaches have provided insights that are often difficult to obtain through experimental methods alone.

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Quantum mechanical/molecular mechanical (QM/MM) methods are powerful computational tools that allow for the study of enzymatic reactions by treating the reactive part of the enzyme with high-level quantum mechanics while the surrounding protein environment is described by classical molecular mechanics. researchgate.netnih.gov This hybrid approach provides a detailed understanding of the catalytic mechanism, including the roles of specific amino acid residues and the energetics of the reaction pathway.

In the case of coenzyme B12-independent glycerol dehydratase from Clostridium butyricum, QM/MM calculations, based on its high-resolution crystal structure, have been employed to investigate glycerol binding and the subsequent hydrogen abstraction. researchgate.net These studies revealed that four hydrogen bonds between glycerol and residues H164, S282, E435, and D447 are crucial for orienting the substrate for hydrogen abstraction by a thiyl radical on C433. researchgate.net The calculations determined an activation free energy of 6.3 kcal/mol for this step, highlighting the significant catalytic effect of the enzyme, which is predominantly due to the polarization effects of these hydrogen bonds. researchgate.net

Furthermore, QM/MM simulations have been instrumental in understanding the catalytic mechanism and enantioselectivity of Bacillus stearothermophilus GlyDH (BsGlyDH). rsc.org Computational studies deciphered the critical role of residue D123 in the oxidation mechanism and revealed the enzyme's high enantioselectivity towards the S-isomers of alkylated glycerols (ee > 99%). rsc.org These simulations showed that the energy barrier for the oxidation of the S-enantiomer of 3-ethoxypropan-1,2-diol was significantly lower than for the R-enantiomer, explaining the observed stereopreference. rsc.org

EnzymeMethodKey FindingsReference
Clostridium butyricum glycerol dehydrataseQM/MMIdentified key residues (H164, S282, E435, D447) for substrate binding and orientation. Calculated an activation free energy of 6.3 kcal/mol for hydrogen abstraction. researchgate.net
Bacillus stearothermophilus GlyDHQM/MMElucidated the role of D123 in catalysis and demonstrated high enantioselectivity for S-isomers of alkylated glycerols. rsc.org

Homology Modeling

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and the known experimental structure of a homologous protein (the template). This method is particularly useful when a crystal structure of the target protein is unavailable.

A homology model of the sn-glycerol-1-phosphate (B1203117) dehydrogenase from Methanothermobacter thermautotrophicus was constructed using the crystal structure of this compound as a template. nih.govoup.com This model successfully explained the chirality of the product and predicted that the enzyme requires a Zn2+ ion for its activity and selectively uses the pro-R hydrogen of NAD(P)H. nih.govoup.com The model also helped in predicting the putative active site and reaction mechanism. nih.govoup.com

Similarly, a homology model of Escherichia coli GlyDH (GlyDH-EC) was built based on the crystal structures of GlyDH from Thermotoga maritima and Bacillus stearothermophilus. researchgate.netresearchgate.net This model, which consists of an N-terminal cofactor binding domain and a C-terminal catalytic domain, was crucial for rational protein engineering. researchgate.netresearchgate.net For instance, the model predicted that residue Asp121 influences the binding of 1,3-butanediol (B41344), a prediction that was later confirmed by site-directed mutagenesis. researchgate.netnih.gov

For the glycerol-3-phosphate dehydrogenase (GPDH) from rainbow trout (Oncorhynchus mykiss), a 3D model was generated using the SWISS-MODEL server. researchtrend.net The quality and validity of the model were assessed using tools like PROCHECK and QMEAN, providing a structural foundation for understanding its role in cold tolerance. researchtrend.net

Target ProteinTemplate(s)Key Insights from ModelReference
Methanothermobacter thermautotrophicus sn-glycerol-1-phosphate dehydrogenaseBacillus stearothermophilus GDHPredicted Zn2+ dependence, stereospecificity for NAD(P)H, and active site architecture. nih.govoup.com
Escherichia coli GlyDHThermotoga maritima GlyDH, Bacillus stearothermophilus GlyDHIdentified Asp121 as a key residue for substrate binding, guiding rational design for improved activity. researchgate.netresearchgate.netnih.gov
Oncorhynchus mykiss GPDHNot specifiedProvided a 3D structural framework for functional analysis related to cold tolerance. researchtrend.net

Molecular Biology Techniques

Molecular biology techniques have revolutionized the study of enzymes by enabling the manipulation of genes and the large-scale production of proteins. These methods are fundamental for detailed characterization and engineering of this compound.

Gene Cloning and Overexpression

Gene cloning involves isolating a specific gene and making multiple copies of it. Overexpression refers to the production of a large amount of the corresponding protein, typically in a host organism like Escherichia coli. These techniques are essential for obtaining sufficient quantities of this compound for structural and functional studies.

The genes encoding the coenzyme B12-dependent glycerol dehydratase from Citrobacter freundii (dhaB, dhaC, and dhaE) were cloned and overexpressed in E. coli. asm.org This resulted in a 30-fold overproduction of the enzyme compared to its native host, enabling its purification and detailed characterization. asm.org Similarly, the gldA gene, which codes for the NAD+-dependent this compound in E. coli, was cloned and its expression was found to be inducible by hydroxyacetone (B41140). asm.org

In another study, the this compound gene from Hansenula ofunaensis was cloned and expressed in E. coli for the production of optically active 1,2-octanediol. nih.gov The overexpression of this compound (dhaD1) and dihydroxyacetone kinase (dhaK) genes in Clostridium pasteurianum was also explored to enhance hydrogen production from glycerol. core.ac.uk

Mutagenesis Protocols (Site-Directed, Random)

Mutagenesis involves altering the genetic information of an organism in a stable manner. Site-directed mutagenesis allows for specific changes to be made at defined positions in the protein sequence, while random mutagenesis introduces mutations randomly across the gene. These techniques are powerful tools for studying structure-function relationships and for protein engineering.

To enhance the activity of E. coli GlyDH towards 1,3-butanediol, a combination of random and site-directed mutagenesis was employed. researchgate.netnih.gov A random mutagenesis library was generated by shuffling three GlyDH genes, leading to the identification of chimeric enzymes with improved activity. researchgate.netnih.gov Subsequently, based on a homology model, site-directed mutagenesis was used to replace Asp121 with Alanine, which was predicted to influence substrate binding. researchgate.netnih.gov The combination of these mutations resulted in a mutant with a 26-fold increase in activity. researchgate.netnih.gov

Site-selective mutagenesis was also used to engineer Bacillus stearothermophilus GlyDH. rsc.org Guided by QM/MM studies, the mutation L252A was introduced to better accommodate bulkier glycerol monoethers in the active site. rsc.org This single mutation led to a 163-fold increase in the catalytic rate (kcat) towards 3-ethoxypropan-1,2-diol. rsc.org

Protein Purification Methods

The purification of this compound is a critical step for its biochemical and structural characterization. Various chromatographic techniques are employed to isolate the enzyme from crude cell extracts.

A rapid purification protocol for this compound from the thermophile Bacillus stearothermophilus was developed using a combination of chromatographic techniques, including affinity chromatography on a Procion red HE3B-Sepharose column. nih.gov This method yielded a homogenous protein with a molecular weight of approximately 180,000 Da, consisting of four identical subunits. nih.gov

For the coenzyme B12-dependent glycerol dehydratase from Citrobacter freundii overexpressed in E. coli, the B12-free enzyme was purified to homogeneity. asm.org The recombinant glycerol dehydratase and 1,3-propanediol (B51772) dehydrogenase from Citrobacter freundii were purified using nickel-chelate chromatography combined with gel filtration. researchgate.net Recombinant E. coli this compound (GldA) has also been purified using proprietary chromatographic techniques after being produced with a His-tag. prospecbio.com

The purification of glycerol-3-phosphate dehydrogenase from two types of Acidiphilium sp. involved initial solubilization from the membrane fraction using detergents, followed by chromatography on a DEAE-Sephadex A-50 column. tandfonline.com

Biotechnological Applications and Industrial Prospects Academic Research Focus

Enzymatic Bioproduction of Dihydroxyacetone (DHA)

The enzymatic conversion of glycerol (B35011) to dihydroxyacetone (DHA) is a primary application of glycerol dehydrogenase. wikipedia.org DHA is a valuable chemical used extensively in the cosmetic industry as a sunless tanning agent, as well as in the pharmaceutical and chemical sectors. nih.govnih.gov The GDH-catalyzed reaction selectively oxidizes the secondary hydroxyl group of glycerol to produce DHA. wikipedia.org

Research has focused on identifying and characterizing GDH enzymes from various microorganisms to find candidates suitable for industrial processes. For instance, the GDH from the thermophilic bacterium Thermotoga maritima (TmGlyDH) has been noted for its high thermostability, remaining over 50% active after seven hours at 50°C. nih.gov This stability is a desirable trait for industrial biocatalysts.

To enhance DHA production, studies have involved the overexpression of GDH in microbial hosts. In one notable study, the GDH gene was overexpressed in a mutant of Gluconobacter oxydans where the gene for membrane-bound alcohol dehydrogenase was disrupted. nih.govresearchgate.net This engineered strain exhibited a significantly increased GDH activity, leading to a substantial boost in DHA production. nih.gov The productivity of this engineered strain highlights the potential of GDH in industrial bioconversion processes. nih.govresearchgate.net

Organism/SystemEngineering StrategyKey FindingsReference
Gluconobacter oxydans M5AM/GDHOverexpression of GDH in an alcohol dehydrogenase-deficient mutant.DHA productivity increased 2.4-fold to 2.4 g/g CDW/h. Achieved 134 g/L DHA from 140 g/L glycerol. nih.govresearchgate.net
Thermotoga maritimaCharacterization of recombinant GDH (TmGlyDH).Highly thermostable, retaining over 50% activity after 7 hours at 50°C. Optimal pH for glycerol oxidation is 7.9. nih.gov
Multi-enzyme SystemImmobilized GlyDH and NADH oxidase (NOX) for in situ NAD+ regeneration.Co-immobilized system allows for efficient cofactor regeneration, crucial for cost-effective DHA production. Optimal conditions identified at 30°C and pH 7.5. mdpi.com
Table 1. Research Findings in Enzymatic Bioproduction of Dihydroxyacetone (DHA) using this compound.

Bioconversion of Glycerol to Advanced Bio-chemicals

Glycerol dehydrogenases are crucial enzymes in the bioconversion of glycerol into a variety of valuable biochemicals and biofuels, including 1,3-propanediol (B51772), 2,3-butanediol (B46004), and ethanol. nih.gov

1,3-Propanediol (1,3-PD) is a valuable monomer used in the production of polymers like polytrimethylene terephthalate (PTT). The microbial fermentation of glycerol is a key route for its production. asm.org In microorganisms such as Klebsiella pneumoniae, the metabolic pathway for converting glycerol to 1,3-PD is part of the dha regulon, which also includes the gene for this compound (dhaD). nih.gov

This compound has been identified as having a significant, dual role in the production of 2,3-butanediol (2,3-BD), a chemical with applications in the synthesis of plastics, antifreeze agents, and liquid fuels. nih.govnih.gov In organisms like Klebsiella pneumoniae, two different GDHs, DhaD and GldA, have been characterized. nih.gov

Research has shown that DhaD, in addition to its primary role in glycerol oxidation, can also catalyze the interconversion of acetoin to 2,3-butanediol. nih.govnih.gov This enzymatic promiscuity is physiologically important for the cell, helping to balance the intracellular NADH/NAD+ ratio, prevent acidification, and store carbon and energy when growing on glycerol. nih.gov This dual functionality makes GDH a key target for metabolic engineering to enhance 2,3-BD yields.

Studies have focused on isolating and engineering bacterial strains for improved 2,3-BD production from glycerol. For example, a mutated strain of Klebsiella variicola, SRM3, demonstrated a 1.3-fold increase in GDH activity under aerobic conditions, leading to a high yield of 2,3-BD. walshmedicalmedia.com The expression of the GDH-encoding gene dhaD from K. pneumoniae in Escherichia coli has also been explored to develop recombinant strains for the biotransformation of glycerol into value-added products like 2,3-BD. researchgate.net

OrganismGDH EnzymeKey FindingsReference
Klebsiella pneumoniaeDhaD and GldADhaD exhibits a dual role, catalyzing both glycerol oxidation and the interconversion of acetoin and 2,3-butanediol. This function helps balance the NADH/NAD+ ratio. nih.govnih.gov
Klebsiella variicola SRM3 (mutated strain)This compoundUnder aerobic conditions, achieved a GDH activity of 721.5 units/mg protein, yielding 29.87 g/L of 2,3-BD from 50.0 g/L of glycerol. walshmedicalmedia.com
Escherichia coli BL21(DE3)pLysSDhaD (from K. pneumoniae)Recombinantly expressed GDH to enable aerobic biotransformation of glycerol to value-added metabolic products. researchgate.net
Table 2. Research Findings on the Role of this compound in 2,3-Butanediol (BD) Production.

This compound is a versatile biocatalyst for the synthesis of chiral α-hydroxy ketones, which are valuable building blocks in organic synthesis. harvard.edu The enzyme's substrate specificity differs from more commonly used alcohol dehydrogenases, making it a useful tool for producing enantiomerically enriched molecules. harvard.eduacs.org

GDH can be used as a reduction catalyst for the enantioselective reduction of prochiral hydroxy ketones. For example, it has been successfully used to reduce 1-hydroxy-2-propanone and 1-hydroxy-2-butanone to their corresponding (R)-1,2-diols with high enantiomeric excess (95-98%). harvard.eduacs.org

Furthermore, GDH can be part of multi-enzyme systems for producing other hydroxyketones. In one application, NAD+-dependent this compound and NAD+-regenerating NADH oxidase were co-immobilized on functionalized single-walled carbon nanotubes. nih.gov This nanoscale biocatalyst was used to produce 4-hydroxy-2-butanone through the oxidation of 1,3-butanediol (B41344), achieving a yield almost twice that of the free enzymes. nih.gov This demonstrates the potential of GDH in synthetic applications beyond simple glycerol conversion.

Enzyme Immobilization for Biocatalysis

For this compound to be used effectively and economically in industrial settings, its stability and reusability must be enhanced. Enzyme immobilization is a key strategy to achieve this, offering advantages such as improved stability against changes in pH and temperature, easier separation of the enzyme from the product, and the potential for continuous operation. researchgate.netmdpi.com

Various support materials and techniques have been investigated for immobilizing GDH. These include:

Magnetic Nanoparticles: Silica-coated magnetic Fe3O4 nanoparticles have been used for the covalent immobilization of GDH. researchgate.net This method allows for high enzyme loading and significant retention of activity. The immobilized enzyme also shows improved thermal stability and excellent reusability, with only a 9% loss of activity after 10 cycles. researchgate.net Epoxy-functionalized magnetic nanoparticles have also been used to co-immobilize GDH and NADH oxidase for efficient DHA production with cofactor regeneration. researchgate.net

Carbon Nanotubes (CNTs): Functionalized single-walled carbon nanotubes have served as a platform for co-immobilizing GDH and NADH oxidase. nih.gov This approach takes advantage of the high surface area of CNTs and can protect the enzymes from inactivation in harsh conditions. nih.gov

Agarose Supports: Nickel-chelated agarose supports have been used for the simultaneous purification and immobilization of His-tagged GDH. mdpi.com Further stability can be conferred through post-immobilization treatments, such as crosslinking with glutaraldehyde (B144438). mdpi.com

These immobilization strategies not only improve the operational stability of GDH but also facilitate its integration into more complex biocatalytic systems, such as those requiring cofactor regeneration. mdpi.comnih.gov

Support MaterialImmobilization MethodKey Performance MetricsReference
Magnetic Silica NanoparticlesCovalent attachment via glutaraldehyde linkage.Enzyme loading of 57.5 mg/g; 81.1% activity retention; 5.3-fold improvement in thermal stability; 91% activity retained after 10 cycles. researchgate.net
Single-Walled Carbon NanotubesCo-immobilization of His-tagged GDH and NADH oxidase.Yield of 4-hydroxy-2-butanone was nearly double that of free enzymes; enhanced stability at 60°C. nih.gov
Ni+2 Agarose Chelated SupportsAffinity binding of His-tagged enzyme, followed by glutaraldehyde crosslinking.Significantly improved stability and activity for both GDH and co-immobilized NADH oxidase. mdpi.com
Epoxy Functionalized Magnetic NanoparticlesCovalent co-immobilization of GDH and NADH oxidase.Immobilized enzymes showed enhanced pH stability and temperature tolerance with >70% activity recovery. researchgate.net
Table 3. Comparison of Immobilization Strategies for this compound.

Integration into Metabolic Engineering Strategies for Microbial Cell Factories

This compound is an important component in broader metabolic engineering strategies aimed at developing microbial cell factories for the production of value-added chemicals. researchgate.net These strategies involve the rational modification of metabolic pathways to redirect carbon flux from a primary substrate, like glycerol, towards a desired product.

A key role of GDH in engineered microbes is its contribution to maintaining the cellular redox balance. The conversion of glycerol to DHA by GDH produces NADH. wikipedia.org This production or consumption of redox cofactors can be harnessed to balance the NADH/NAD+ ratio, which is often a limiting factor in the efficiency of engineered metabolic pathways. nih.gov For example, the promiscuity of the GDH from K. pneumoniae, which can participate in both glycerol metabolism and 2,3-butanediol formation, allows it to modulate the NADH/NAD+ ratio based on the cell's physiological needs. nih.gov

Specific examples of integrating GDH into metabolic engineering include:

Enhancing DHA Production: As previously mentioned, overexpressing the GDH gene in Gluconobacter oxydans while knocking out a competing enzyme (alcohol dehydrogenase) successfully channeled more glycerol toward DHA, dramatically increasing productivity. nih.govresearchgate.net

Producing Value-Added Chemicals in E. coli : The gene for GDH from organisms that naturally metabolize glycerol, like K. pneumoniae, has been transferred into industrial workhorse organisms such as E. coli. researchgate.net This allows the engineered E. coli to utilize glycerol as a feedstock for producing chemicals like 2,3-butanediol. researchgate.net

These approaches demonstrate that this compound is not just a standalone biocatalyst but a valuable tool for integration into complex cellular systems. By manipulating the expression and activity of GDH, metabolic engineers can optimize microbial cell factories for the efficient and sustainable production of a wide range of biochemicals from renewable glycerol feedstocks.

Enzymatic Quantification in Research and Process Monitoring

This compound (GDH) is a pivotal enzyme in biotechnological applications, particularly for the precise quantification of glycerol in various research and industrial processes. nih.gov Its catalytic activity, which involves the NAD+-dependent oxidation of glycerol to dihydroxyacetone (also known as glycerone), provides a reliable and sensitive method for monitoring glycerol concentrations. wikipedia.orgplos.org This enzymatic assay is foundational for process monitoring in fermentations, quality control in the food and beverage industry, and for various clinical and research analyses. sigmaaldrich.comlu.se

The principle of the most common GDH-based assay is spectrophotometric. sigmaaldrich.commerckmillipore.com The reaction catalyzed by this compound produces NADH, which has a distinct absorbance maximum at 340 nm. worthington-biochem.comoiv.int The rate of NADH formation is directly proportional to the glycerol concentration in the sample, allowing for accurate quantification. nih.gov This method is widely employed due to its specificity and simplicity.

A typical spectrophotometric assay for this compound activity involves monitoring the increase in absorbance at 340 nm. worthington-biochem.com The reaction mixture generally includes a buffer to maintain an optimal pH (typically around 10.0), NAD+ as the coenzyme, and the glycerol-containing sample. sigmaaldrich.comworthington-biochem.com

Table 1: Typical Components and Conditions for a Spectrophotometric GDH Assay

ComponentConcentration in Assay MixturePurpose
Carbonate-Bicarbonate Buffer0.10 - 0.125 M (pH 10.0)Provides optimal pH for the forward reaction (glycerol oxidation). merckmillipore.comworthington-biochem.com
Glycerol0.10 MThe substrate to be quantified. merckmillipore.com
NAD+1.0 mMThe coenzyme that gets reduced to NADH. merckmillipore.com
Ammonium Sulfate33 mMActivates the enzyme, increasing Vmax. merckmillipore.comworthington-biochem.com
Measurement Wavelength 340 nmWavelength at which NADH absorbance is measured. sigmaaldrich.comworthington-biochem.com
Temperature 25 °CStandard temperature for the assay. sigmaaldrich.comworthington-biochem.com

This interactive table summarizes the key components and conditions for a standard this compound spectrophotometric assay.

In industrial bioprocesses, such as the fermentative production of chemicals like 1,3-propanediol from glycerol, real-time monitoring of the substrate is crucial for process optimization and yield maximization. nih.gov Enzymatic methods using GDH offer a significant advantage over traditional methods like chromatography due to their speed and potential for automation. portlandpress.com

Research has focused on developing advanced biosensors incorporating this compound for rapid and efficient monitoring. These biosensors often utilize electrochemical detection methods, which offer high sensitivity and are suitable for integration into flow injection analysis (FIA) systems for continuous process monitoring. lu.se

For instance, amperometric biosensors have been constructed by immobilizing GDH on an electrode surface. lu.semdpi.com In these systems, the NADH produced during the enzymatic reaction is detected electrochemically. Different strategies have been employed to enhance the performance of these biosensors, such as co-immobilizing the enzyme with mediators like phenazine methosulphate (PMS) or using redox polymers. lu.se

Table 2: Comparison of this compound-Based Amperometric Biosensors

Biosensor ConfigurationLinear Range (Glycerol)Detection LimitSensitivityStability (after 15h continuous operation)
GDH co-immobilized with PMS0.01 - 1 mM0.9 µM1.83 mA/Mcm²50% residual activity
GDH cross-linked to a redox hydrogel0.01 - 1 mM0.1 µM4.79 mA/Mcm²80% residual activity

This interactive table compares the performance characteristics of two different configurations of amperometric biosensors based on this compound, as reported in a study on monitoring glycerol in alcoholic beverages. lu.se

The accuracy of GDH-based enzymatic assays has been validated against gold-standard methods like gas chromatography (GC). nih.gov A study comparing a GDH-based assay for ethylene (B1197577) glycol (a substrate also oxidized by some GDHs) with GC demonstrated a high degree of correlation. nih.gov

Table 3: Accuracy of a GDH-based Assay Compared to Gas Chromatography (GC)

ParameterValue95% Confidence Interval
Positive Percent Agreement (PPA)100%88.7% - 100%
Negative Percent Agreement (NPA)98%92.1% - 99.6%
Pearson Correlation Coefficient0.980.98 - 0.99

This interactive table presents data from a comparative study, highlighting the strong agreement between the this compound-based assay and the gas chromatography method for the detection of a target analyte. nih.gov

These findings underscore the reliability of enzymatic quantification using this compound for both research and industrial process monitoring. The continuous development of GDH-based biosensors, including those based on screen-printed carbon electrodes modified with electrocatalysts, further expands the potential for rapid, portable, and point-of-use analysis in various fields, such as food quality control. mdpi.com The high specificity and sensitivity of these enzymatic methods make them indispensable tools for modern biotechnology. wjarr.com

Q & A

Q. What experimental methods are used to determine glycerol dehydrogenase activity in vitro, and how can researchers ensure assay reliability?

this compound (GDH) activity is typically measured spectrophotometrically by tracking NAD(H) absorption at 340 nm during the interconversion of glycerol and dihydroxyacetone phosphate (DHAP). To ensure reliability, researchers should:

  • Use purified enzyme preparations to avoid interference from cellular debris.
  • Include negative controls (e.g., reactions without substrate or enzyme) to validate signal specificity.
  • Optimize pH (e.g., pH 7.5–9.0 for human GPD1) and temperature (25–37°C) based on the enzyme’s source .
  • Perform kinetic assays with varying substrate concentrations to calculate KmK_m and VmaxV_{max}.

Q. What are the standard protocols for purifying this compound, and what challenges arise during the process?

Common purification strategies include:

  • Affinity chromatography : GST-tagged GDH (e.g., human GPD1) can be purified using glutathione-sepharose columns, followed by tag cleavage .
  • Ion-exchange chromatography : Effective for separating isoforms (e.g., GPD1 vs. GPD2 in yeast) . Challenges include enzyme instability during purification, which can be mitigated by adding stabilizing agents (e.g., glycerol or Zn²⁺) and maintaining low temperatures .

Q. How does this compound contribute to cellular glycerol metabolism, and what pathways is it linked to?

GDH catalyzes the reversible conversion of glycerol to DHAP, connecting glycerol metabolism to glycolysis and lipid biosynthesis. Key linkages include:

  • Redox balance : NAD⁺/NADH cycling during glycerol oxidation.
  • Gluconeogenesis : DHAP enters glycolysis or gluconeogenesis via triose phosphate isomerase.
  • Thermogenesis : In adipocytes, GDH activity influences glycerol-3-phosphate availability for triglyceride synthesis .

Advanced Research Questions

Q. How do structural insights from crystallography inform the catalytic mechanism of this compound?

The human GPD1 ternary complex (PDB: 1WPQ) reveals:

  • A two-domain architecture: N-terminal Rossmann fold (NAD⁺ binding) and C-terminal substrate-binding domain.
  • Lys204 acts as a proton shuttle, stabilizing the transition state during DHAP reduction .
  • Zinc inhibition occurs by displacing catalytic Zn²⁺ at the active site, while sulfate competes with phosphate groups of NAD⁺ .

Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., KmK_mKm​) across studies?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or ionic strength. Standardize protocols using BRENDA database parameters .
  • Enzyme isoforms : Yeast GPD1 vs. GPD2 exhibit different substrate affinities. Use isoform-specific primers/qPCR to confirm expression .
  • Allosteric regulators : Screen for inhibitors (e.g., Zn²⁺) or activators (e.g., fructose-1,6-bisphosphate) using ITC (isothermal titration calorimetry) .

Q. What genetic engineering strategies enhance this compound activity in microbial strains for metabolic engineering?

  • Knockout/complementation : Deletion of competing pathways (e.g., gpd1/2 in yeast reduces glycerol flux, redirecting carbon to ethanol) .
  • Promoter engineering : Use constitutive (e.g., TEF1) or inducible (e.g., GAL1) promoters to tune expression.
  • Directed evolution : Screen for thermostable mutants via error-prone PCR and high-throughput NADH-coupled assays .

Q. How can this compound be used as a phylogenetic marker in deep metazoan studies?

  • Amplify conserved regions (e.g., NAD⁺-binding domain) using degenerate primers.
  • Construct maximum-likelihood trees with alignment tools (e.g., MUSCLE) and bootstrap validation (1,000 replicates).
  • Compare evolutionary rates with housekeeping genes (e.g., SERCA) to identify lineage-specific adaptations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.